molecular formula C14H22O2 B14583522 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one CAS No. 61157-54-8

5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one

Katalognummer: B14583522
CAS-Nummer: 61157-54-8
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: GLYUOWGONOLRFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,6,6-Trimethylbicyclo[320]heptan-2-yl)oxolan-2-one is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one typically involves the reaction of 2,6,6-trimethylbicyclo[3.2.0]heptan-2-yl derivatives with oxolan-2-one under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one is unique due to its specific bicyclic structure and the presence of the oxolan-2-one moiety. This combination of structural features imparts unique chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

61157-54-8

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

5-(2,6,6-trimethyl-2-bicyclo[3.2.0]heptanyl)oxolan-2-one

InChI

InChI=1S/C14H22O2/c1-13(2)8-10-9(13)6-7-14(10,3)11-4-5-12(15)16-11/h9-11H,4-8H2,1-3H3

InChI-Schlüssel

GLYUOWGONOLRFK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2C1CCC2(C)C3CCC(=O)O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.